3,4-MDEA-d5 (hydrochloride)
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Overview
Description
3,4-Methylenedioxyethylamphetamine-d5 (hydrochloride) is a deuterated form of 3,4-Methylenedioxyethylamphetamine, commonly known as MDEA. This compound is used primarily as an internal standard in analytical chemistry, particularly for the quantification of 3,4-Methylenedioxyethylamphetamine in various samples. The deuterium labeling (d5) helps in distinguishing it from non-deuterated forms during mass spectrometry analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Methylenedioxyethylamphetamine-d5 (hydrochloride) involves several steps:
Starting Material: The synthesis begins with the preparation of 3,4-Methylenedioxyphenyl-2-propanone.
Amidation: The deuterated intermediate undergoes amidation to form 3,4-Methylenedioxyethylamphetamine-d5.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for stability and ease of handling
Industrial Production Methods
Industrial production of 3,4-Methylenedioxyethylamphetamine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,4-Methylenedioxyethylamphetamine-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
3,4-Methylenedioxyethylamphetamine-d5 (hydrochloride) has several scientific research applications:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of 3,4-Methylenedioxyethylamphetamine.
Forensic Science: Employed in forensic toxicology to detect and quantify 3,4-Methylenedioxyethylamphetamine in biological samples.
Pharmacological Studies: Used in research to study the pharmacokinetics and metabolism of 3,4-Methylenedioxyethylamphetamine.
Environmental Analysis: Applied in the detection of 3,4-Methylenedioxyethylamphetamine in environmental samples.
Mechanism of Action
The mechanism of action of 3,4-Methylenedioxyethylamphetamine-d5 (hydrochloride) is similar to that of its non-deuterated counterpart. It primarily acts as a serotonin-norepinephrine-dopamine releasing agent. The compound increases the release of these neurotransmitters by reversing their transport through the respective transporters. This leads to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft, resulting in enhanced mood and empathogenic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxyamphetamine (MDA): Similar empathogenic and stimulant effects but with a different pharmacokinetic profile.
3,4-Methylenedioxymethamphetamine (MDMA): Known for its strong empathogenic effects and is widely used recreationally.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Similar to MDMA but with slight variations in its effects and duration .
Uniqueness
3,4-Methylenedioxyethylamphetamine-d5 (hydrochloride) is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The deuterium atoms provide a distinct mass difference that aids in the accurate quantification of 3,4-Methylenedioxyethylamphetamine in complex mixtures .
Properties
CAS No. |
1286588-92-8 |
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Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
248.762 |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(1,1,2,2,2-pentadeuterioethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9,13H,3,6,8H2,1-2H3;1H/i1D3,3D2; |
InChI Key |
IBDIPBWIXJRJQM-IYSLTCQOSA-N |
SMILES |
CCNC(C)CC1=CC2=C(C=C1)OCO2.Cl |
Synonyms |
Eve-d5; MDE-d5; 3,4-Methylenedioxyethylamphetamine-d5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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